molecular formula C18H18N2O2 B12592882 Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate CAS No. 649727-26-4

Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B12592882
CAS No.: 649727-26-4
M. Wt: 294.3 g/mol
InChI Key: ACIRQXCAXDSPFX-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a quinoline moiety attached to a pyrrole ring, which is further substituted with ethyl and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chloroquinoline with 4,5-dimethyl-1H-pyrrole-3-carboxylic acid, followed by esterification with ethanol under acidic conditions. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline and pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of caspase pathways or by inhibiting specific kinases involved in cell proliferation.

Comparison with Similar Compounds

Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    4,5-Dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylic acid: This compound lacks the ethyl ester group and may have different solubility and reactivity properties.

    Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-2-carboxylate: The position of the carboxylate group is different, which can affect the compound’s chemical behavior and biological activity.

    4,5-Dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carbonyl chloride: This compound contains a carbonyl chloride group instead of an ester, making it more reactive and suitable for different synthetic applications.

Properties

CAS No.

649727-26-4

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

ethyl 4,5-dimethyl-1-quinolin-4-ylpyrrole-3-carboxylate

InChI

InChI=1S/C18H18N2O2/c1-4-22-18(21)15-11-20(13(3)12(15)2)17-9-10-19-16-8-6-5-7-14(16)17/h5-11H,4H2,1-3H3

InChI Key

ACIRQXCAXDSPFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C(=C1C)C)C2=CC=NC3=CC=CC=C32

Origin of Product

United States

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